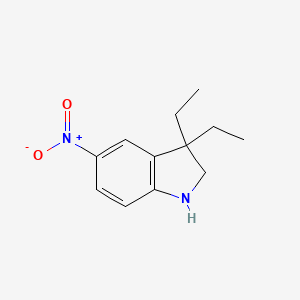

3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

3,3-diethyl-5-nitro-1,2-dihydroindole |

InChI |

InChI=1S/C12H16N2O2/c1-3-12(4-2)8-13-11-6-5-9(14(15)16)7-10(11)12/h5-7,13H,3-4,8H2,1-2H3 |

InChI Key |

OQCKOLVQPIJISM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNC2=C1C=C(C=C2)[N+](=O)[O-])CC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3,3 Diethyl 5 Nitro 2,3 Dihydro 1h Indole and Its Structural Analogs

Classical and Established Synthetic Routes to Dihydroindoles

Traditional methods for the synthesis of the dihydroindole core have been well-established and continue to be valuable in organic synthesis. These routes often involve multi-step processes, including cyclization and reduction reactions.

Fischer Indole (B1671886) Synthesis and its Reductive Variants for Dihydroindole Formation

The Fischer indole synthesis is a cornerstone in the preparation of indoles, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a bohrium.combohrium.com-sigmatropic rearrangement to form the indole ring. wikipedia.org

For the synthesis of a 3,3-diethyl-substituted indole, a suitable ketone precursor, such as 3-pentanone, would be reacted with a (4-nitrophenyl)hydrazine. The resulting 3,3-diethyl-5-nitro-1H-indole can then be selectively reduced to the corresponding dihydroindole.

Reductive variants of the Fischer indole synthesis aim to directly afford the dihydroindole product. One such approach is the "reductive interrupted Fischer indole synthesis," which can yield an advanced pentacyclic intermediate that can be further transformed. acs.orgresearchgate.net This method provides a one-pot procedure with excellent regio- and chemoselectivity. acs.org

| Reaction | Starting Materials | Key Intermediates | Product | Reference |

| Classical Fischer Indole Synthesis | (4-nitrophenyl)hydrazine, 3-Pentanone | Phenylhydrazone, Diimine | 3,3-Diethyl-5-nitro-1H-indole | wikipedia.org |

| Reductive Interrupted Fischer Indolization | Phenylhydrazine derivative, Cyclic ketone | Pentacyclic indolenine | Dihydroindole Aspidosperma alkaloid precursor | acs.orgresearchgate.net |

Reductive Cyclization Pathways for Nitrobenzene Derivatives and Analogous Precursors

The reductive cyclization of nitroaromatic compounds is a powerful strategy for the synthesis of N-heterocycles, including indoles and dihydroindoles. nih.gov This approach is particularly relevant for the synthesis of 5-nitro-substituted indoles.

One common method involves the palladium-catalyzed reductive cyclization of 2-nitrostyrenes. nih.gov This reaction can be mediated by carbon monoxide, which serves as the reducing agent. nih.gov For the synthesis of 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole, a precursor such as 1-(2-but-1-en-2-yl)-2,4-dinitrobenzene could potentially be utilized, where one nitro group is selectively reduced and cyclized. Dioxomolybdenum(VI) complexes have also been shown to catalyze the reductive cyclization of nitrostyrenes to indoles using triphenylphosphine (B44618) as the reductant under mild conditions. researchgate.net

| Catalyst/Reductant | Starting Material | Product | Key Features | Reference |

| Palladium/CO | 2-Nitrostyrene derivative | Functionalized indole | Broad functional group compatibility | nih.gov |

| Dichlorodioxomolybdenum(VI)/Triphenylphosphine | Nitrostyrene | Indole | Mild reaction conditions | researchgate.net |

| Ferrous Sulfate | Nitro-Michael adduct | Spirooxindole | Selective reduction of the nitro group | chemrxiv.org |

Alkylation Reactions at the C3 Position of Indole and Oxindole (B195798) Systems

The direct introduction of alkyl groups at the C3 position of an indole or oxindole core is a challenging but highly desirable transformation. bohrium.comnih.gov The C3 position of indoles is nucleophilic, but reactions with simple alkyl halides can often lead to mixtures of N- and C-alkylation or polyalkylation. nih.gov

A modern approach utilizes tris(pentafluorophenyl)borane, B(C6F5)3, as a catalyst for the direct C3 alkylation of indoles and oxindoles using amine-based alkylating agents. nih.govacs.orgcardiff.ac.uk This metal-free method avoids common side reactions like N-alkylation and the formation of bis(indolyl)methanes. nih.gov For the synthesis of a 3,3-diethyl derivative, a sequential alkylation of a 5-nitrooxindole (B181547) precursor could be envisioned, first with an ethyl group, followed by a second ethylation.

| Catalyst | Alkylating Agent | Substrate | Key Advantages | Reference |

| B(C6F5)3 | Amine-based alkylating agents | Indoles, Oxindoles | Metal-free, high chemoselectivity, avoids N-alkylation and dialkylation in oxindoles. | nih.govacs.orgcardiff.ac.uk |

Condensation Reactions in the Synthesis of Indole and Dihydroindole Derivatives

Condensation reactions are fundamental in the construction of the indole and dihydroindole frameworks. The Knoevenagel condensation, for instance, between isatins and compounds with active methylene (B1212753) groups, is a key step in the synthesis of various 2,3-dihydroindole derivatives. nih.gov This approach allows for the introduction of functional groups at the C3 position, which can be further elaborated.

Another example is the catalyst-free synthesis of 6-hydroxy indoles through the condensation of carboxymethyl cyclohexadienones and primary amines. acs.org While not directly applicable to the 5-nitro target, this methodology highlights the utility of condensation reactions in building the indole core with diverse functionalities.

| Reaction Type | Reactants | Product | Significance | Reference |

| Knoevenagel Condensation | Isatins, Cyanoacetic acid or esters | (2-Oxoindolin-3-yl)acetonitriles | Key step for various 2,3-dihydroindole derivatives | nih.gov |

| Catalyst-free Condensation | Carboxymethyl cyclohexadienones, Primary amines | 6-Hydroxy indoles | Regiospecific synthesis with a broad substrate scope | acs.org |

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of indoles and dihydroindoles.

Green Chemistry Methodologies for Indole and Dihydroindole Synthesis

Green chemistry approaches to indole synthesis focus on reducing waste, avoiding hazardous reagents, and utilizing milder reaction conditions. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to shorter reaction times and higher yields. tandfonline.com

The use of water as a solvent is another key aspect of green indole synthesis. researchgate.net Various catalytic systems, including those based on ionic liquids, have been developed for the Fischer indole synthesis in aqueous media. researchgate.netgoogle.com These methods offer advantages in terms of safety, cost, and environmental impact.

A sustainable multicomponent synthesis of the indole core has been developed from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org This two-step reaction proceeds under mild, benign conditions using ethanol (B145695) as a solvent and without the need for a metal catalyst. rsc.org

| Methodology | Key Features | Examples | Reference |

| Microwave-Assisted Synthesis | Rapid, efficient, environmentally friendly | One-pot, three-component reactions for pyran-annulated indoles | tandfonline.com |

| Synthesis in Water | Environmentally benign solvent | Fischer indole synthesis using ionic liquid catalysts | researchgate.netgoogle.com |

| Multicomponent Reactions | Atom economy, step efficiency | Ugi multicomponent reaction followed by acid-induced cyclization | rsc.org |

Utilization of Ionic Liquids as Environmentally Benign Reaction Media

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and tunable solubility properties. mdpi.com These characteristics make them attractive alternatives to volatile organic compounds (VOCs) in chemical synthesis. In the context of indole synthesis, ILs can function as both the solvent and the catalyst, facilitating reactions under mild conditions.

Research has demonstrated the use of functionalized acidic ionic liquids for catalyzing indole synthesis. For instance, a bissulfonic acid type acidic ionic liquid has been effectively used to catalyze the reaction between aldehydes or ketones and aromatic hydrazines in an aqueous medium, which is a key step in Fischer indole synthesis. google.com This method is noted for its mild reaction conditions, simple operation, and the reusability of the catalyst. google.com While specific application to this compound is not detailed, the principle of using ILs to promote the cyclization necessary for forming the indole core is well-established for its analogs. The tunability of ILs allows for the optimization of reaction conditions to accommodate various functional groups on the precursors. mdpi.comnih.gov

Table 1: Examples of Ionic Liquid Applications in Heterocyclic Synthesis

| Ionic Liquid Type | Reaction Type | Substrates | Key Advantages |

|---|---|---|---|

| Bissulfonic acid acidic IL | Fischer Indole Synthesis | Aldehydes/Ketones, Aromatic hydrazines | Green solvent (water), reusable catalyst, mild conditions. google.com |

| Imidazolium-based ILs | N-alkylation | Heterocycles, Alkyl halides | High yields, faster reaction rates. nih.gov |

Aqueous Phase Synthetic Protocols

Performing organic reactions in water is a primary goal of green chemistry, as it is a non-toxic, non-flammable, and inexpensive solvent. The synthesis of indole derivatives in an aqueous medium often requires strategies to overcome the poor water solubility of organic reactants. One such approach involves the use of phase-transfer catalysts or supramolecular hosts like cyclodextrins.

For example, the synthesis of hemiaminals of indole has been achieved by reacting indoles with formaldehyde (B43269) in water using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a phase-transfer catalyst at ambient temperature, resulting in high yields. openmedicinalchemistryjournal.com Another green protocol involves the use of β-cyclodextrin, which can encapsulate organic molecules in its hydrophobic cavity, thereby enhancing their reactivity in water. This has been successfully applied to the synthesis of benzimidazoles and benzothiazoles, related nitrogen-containing heterocycles, under neutral conditions. researchgate.net The Knoevenagel condensation, a crucial C-C bond-forming reaction, has also been performed using an aqueous extract of Acacia concinna pods to produce indoline (B122111) derivatives with nitro groups, demonstrating the viability of aqueous, bio-based catalytic systems. derpharmachemica.com These methods highlight the potential for developing aqueous protocols for the synthesis of complex dihydroindoles.

Table 2: Aqueous Synthesis Methods for Indole Analogs

| Method | Catalyst/Medium Additive | Substrates | Product Type | Yield |

|---|---|---|---|---|

| Phase-Transfer Catalysis | Tetrabutylammonium fluoride (TBAF) | Indole, Formaldehyde | Hemiaminal of Indole | 84-96% openmedicinalchemistryjournal.com |

| Supramolecular Catalysis | β-Cyclodextrin | o-phenylenediamine, Aromatic aldehydes | Benzimidazoles | High researchgate.net |

Solid Acid Catalysis in Dihydroindole Ring Formation

Solid acid catalysts offer significant advantages over traditional liquid acids, including ease of separation from the reaction mixture, reduced corrosivity, and potential for regeneration and reuse. These materials can effectively catalyze key steps in the formation of the indole ring system, such as Friedel-Crafts alkylations and cyclizations.

Heteropoly acids (HPAs) like H₃PW₁₂O₄₀ have been used to catalyze the Friedel-Crafts alkylation at the C3 position of indole with Michael acceptors, providing a route to 3-substituted indoles. openmedicinalchemistryjournal.com Similarly, phosphate (B84403) zirconia (P-Zr), another solid acid catalyst, has been employed in the synthesis of various substituted cyclo[b]indoles. openmedicinalchemistryjournal.com Lewis acid catalysis has also been utilized for the selective C3-alkylation of 2,3-disubstituted indoles to furnish 3,3'-disubstituted indolenines, which are precursors to dihydroindoles. nih.gov The application of these solid catalysts can facilitate the intramolecular cyclization required to form the dihydroindole ring under heterogeneous conditions, simplifying product purification and minimizing acidic waste streams.

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved product purity compared to conventional heating methods. rsc.org This technology has been widely applied to the synthesis of nitrogen-containing heterocycles, including indoles and their derivatives. nih.gov

A notable application is the rapid synthesis of 3-nitroindoles from N-aryl β-nitroenamines via a microwave-assisted intramolecular arene-alkene coupling reaction, which proceeds in good yields with complete regioselectivity. nih.gov Furthermore, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to form functionalized 2-methyl-1H-indole-3-carboxylate derivatives has been optimized using microwave heating, affording excellent yields in significantly shorter times than conventional methods. mdpi.com For example, one reaction that required 16 hours under conventional heating at 80 °C was completed in 3 hours at 60 °C under microwave irradiation, with an improved yield. mdpi.com This efficiency makes MAOS a powerful tool for the rapid construction of substituted dihydroindole libraries.

Table 3: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Reaction | Conventional Method (Time, Temp, Yield) | Microwave Method (Time, Temp, Yield) | Reference |

|---|---|---|---|

| Pd-catalyzed cyclization of enamine | 16 h, 80 °C, 89% | 3 h, 60 °C, 94% | mdpi.com |

| Intramolecular arene-alkene coupling | Not specified (typically hours) | Minutes | nih.gov |

Nanoparticle-Mediated Catalytic Reactions

Nanoparticle catalysts are of great interest due to their high surface-area-to-volume ratio, which can lead to enhanced catalytic activity and selectivity compared to their bulk counterparts. Various metal nanoparticles have been developed for the synthesis of indole scaffolds.

Ruthenium nanoparticles (RuNC) have been shown to effectively catalyze the C–H alkenylation of indoles, a reaction that allows for the introduction of functional groups at the C3 position. nih.gov Gold nanoparticles supported on titanium dioxide have been used for intramolecular hydroamination reactions to produce 2-arylindoles. mdpi.com A key advantage of many nanoparticle systems is their potential for recovery and reuse. For instance, magnetic nanoparticles (MNPs) have gained popularity as they can be easily separated from the reaction mixture using an external magnet, facilitating a greener and more sustainable synthetic process. researchgate.net These MNP-catalyzed reactions can often be performed under mild conditions, sometimes in environmentally friendly solvents like water-ethanol mixtures, with the catalyst being reusable for multiple cycles without a significant loss of activity. researchgate.net

Solvent-Free Reaction Conditions

Conducting reactions without a solvent (neat) or under solid-state conditions represents an ideal green chemistry scenario, as it eliminates solvent waste, which is a major contributor to the environmental impact of chemical processes. acs.org Solvent-free reactions can lead to higher reaction rates due to the high concentration of reactants and may offer different selectivity compared to solution-phase reactions. acs.org

These conditions are often coupled with other green technologies, such as microwave irradiation or mechanochemical mixing (grinding). For example, a solvent-free synthesis of ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylates has been achieved via a triethylphosphite-mediated reductive cyclization under microwave irradiation. researchgate.net Similarly, the synthesis of dimeric nitro-substituted imidazolium (B1220033) salts, a type of ionic liquid, has been reported under solvent-free conditions, highlighting advantages such as shorter reaction times and higher yields. nih.gov The application of solvent-free conditions to the precursors of this compound could streamline its synthesis by eliminating the need for solvent handling, purification, and disposal.

Multicomponent Reaction (MCR) Strategies for Scaffold Construction

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. researchgate.net MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.

Several MCRs have been developed for the synthesis of indole-containing heterocycles. For instance, a one-pot, three-component procedure for synthesizing 2,3-substituted indoles has been reported based on a domino indolization involving a Sonogashira coupling followed by aminopalladation and reductive elimination. organic-chemistry.org More advanced strategies involve four-component reactions to generate highly substituted indoles. A consecutive four-component reaction starting from ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides has been used to create a library of 1,2,3-trisubstituted 3-iodoindoles. nih.govbeilstein-journals.org Such strategies allow for the introduction of multiple points of diversity in a single step, making them ideal for constructing libraries of complex molecules like structural analogs of this compound for further investigation. nih.gov

Transition Metal Catalyzed Reactions

Transition metal catalysis is a cornerstone for the synthesis of indoles and dihydroindoles, offering powerful and versatile methods for C-N and C-C bond formation. Metals like palladium, copper, and iridium are frequently employed to facilitate cyclization and dehydrogenation reactions, enabling the construction of the core heterocyclic structure from simple precursors.

Palladium catalysis offers a robust platform for synthesizing both indoline and indole scaffolds. These methods include intramolecular C-H amination for constructing the indoline ring and subsequent or tandem dehydrogenation to yield the aromatic indole.

One prominent approach involves the aerobic oxidative cyclization of N-aryl imines , which can be readily formed from anilines and ketones. nih.govbohrium.comorganic-chemistry.orgacs.org This method provides an atom-economical route to indoles through the oxidative linkage of two C-H bonds, using molecular oxygen as a clean and sustainable oxidant. nih.govbohrium.com The reaction is typically catalyzed by a palladium(II) species, and additives like tetrabutylammonium bromide (Bu4NBr) can enhance the reaction's efficiency. bohrium.comorganic-chemistry.org The process is tolerant of a wide array of functional groups, including nitro groups, making it applicable to the synthesis of analogs of the target compound. nih.govorganic-chemistry.org The proposed mechanism often involves the tautomerization of the N-aryl imine to an enamine, followed by palladation and reductive elimination. organic-chemistry.org

For the direct synthesis of 3,3-disubstituted indolines, palladium-catalyzed methodologies have been developed that utilize intermolecular amination of unactivated C(sp³)–H bonds. acs.org For instance, 1-(tert-butyl)-2-iodobenzene derivatives can undergo C-H activation to form a palladacycle, which is then aminated to create the indoline structure. acs.org Another powerful strategy is the palladium/norbornene (Pd/NBE) cooperative catalysis, which enables a four-component reaction to access 3,3-disubstituted indolines from aryl iodides. nih.gov This cascade process involves ortho C–H amination followed by an ipso conjunctive coupling with an alkene and an external nucleophile. nih.gov

Furthermore, palladium catalysts are highly effective for the dehydrogenation (aromatization) of indolines to form indoles. This transformation can be part of a one-step process that combines oxidative dehydrogenation with a sequential C2-regioselective Heck-type arylation, allowing for the direct synthesis of 2-arylindoles from indolines using oxygen as the sole oxidant. nih.gov Kinetic studies suggest that the indoline is first rapidly converted to the indole, which then undergoes arylation. nih.gov This highlights the dual role of palladium catalysts in both forming the indole core and facilitating its further functionalization.

Table 1: Overview of Palladium-Catalyzed Reactions for Indole/Indoline Synthesis

| Method | Starting Materials | Key Features | Catalyst System (Typical) | Ref. |

|---|---|---|---|---|

| Aerobic Oxidative Cyclization | Anilines, Ketones | Atom-economical, uses O2 as oxidant, broad functional group tolerance. | Pd(OAc)2 / Bu4NBr | nih.govbohrium.comorganic-chemistry.org |

| Intermolecular C(sp³)–H Amination | 1-(tert-Butyl)-2-iodobenzenes | Direct formation of 3,3-disubstituted indolines via palladacycle. | Pd(OAc)2 | acs.org |

| Pd/NBE Four-Component Reaction | Aryl iodides, Alkene-tethered electrophiles | Modular synthesis of 3,3-disubstituted indolines. | Pd(OAc)2 / Norbornene | nih.gov |

| Oxidative Dehydrogenation & Arylation | Indolines, Arylboronic acids | One-step synthesis of 2-arylindoles from indolines. | Pd(TFA)2 | nih.gov |

Copper-based catalysts provide an economical and efficient alternative for the dehydrogenation of indolines to indoles. These protocols often utilize aerobic conditions, employing molecular oxygen as the terminal oxidant, which aligns with the principles of green chemistry.

A notable system employs a co-catalytic approach using copper(I) chloride (CuCl), 4-(dimethylamino)pyridine (DMAP), and an azo/hydrazide redox couple for the aerobic oxidative dehydrogenation of tertiary indolines. rsc.orgrsc.org The reaction mechanism is proposed to involve the initial Cu-catalyzed aerobic oxidation of a hydrazine (B178648) co-catalyst to its corresponding azo compound. The indoline then adds to this azo compound, leading to the formation of an iminium intermediate, which subsequently deprotonates at the C3 position to yield the indole product and regenerate the hydrazine. rsc.org This method has been shown to be effective for a variety of N-substituted indolines. rsc.org

Other studies have demonstrated that simple copper salts, sometimes in the presence of ligands like DMAP, can effectively catalyze the aerobic oxidative dehydrogenation of secondary amines, including indoline itself, to their corresponding aromatic heterocycles. acs.orgnih.gov

Table 2: Copper-Catalyzed Dehydrogenation of Indolines

| Catalyst System | Oxidant | Substrate Scope | Key Features | Ref. |

|---|---|---|---|---|

| CuCl / DMAP / Azo-hydrazide | O2 (Air) | Tertiary indolines | Co-catalytic redox system. | rsc.orgrsc.org |

| CuI / DMAP | O2 (Air) | Secondary amines (including indoline) | Ligand-accelerated, efficient conversion. | acs.orgnih.gov |

Iridium catalysts have emerged as powerful tools for tandem reactions involving dehydrogenation. These processes allow for the in-situ generation of a reactive intermediate (an indole from an indoline) which can then participate in a subsequent bond-forming reaction in the same pot.

One such strategy is the iridium-catalyzed tandem dehydrogenation/hydroarylation of N-carbamoyl indolines. acs.orgbohrium.com In this process, an iridium complex promotes the dehydrogenation of the indoline via C(sp³)–H activation. The resulting indole intermediate then reacts with an alkyne or alkene partner, leading to valuable C2-alkenylated or C2-alkylated indoles. acs.org

Similarly, an iridium-catalyzed one-pot protocol enables the synthesis of C2-silylated indoles from indolines and hydrosilanes. researchgate.netresearchgate.net Mechanistic studies suggest this transformation also proceeds through a tandem dehydrogenation/C–H silylation pathway. researchgate.net These tandem approaches are highly efficient as they build molecular complexity from simple starting materials in a single operation, avoiding the isolation of intermediates.

The use of lanthanide elements, such as praseodymium (Pr), in catalysis is an area of growing interest. Praseodymium oxides have been investigated as oxidation catalysts, for example, in CO oxidation. wikipedia.orgwikipedia.orgacs.org Their catalytic activity is often attributed to their redox properties and surface characteristics. acs.orgalfachemic.com

However, a specific application of praseodymium catalysts for the aerobic dehydrogenative aromatization of indolines or other N-heterocycles to form indoles is not well-documented in the current scientific literature. While a very recent report describes a praseodymium-selenotungstate complex for the synthesis of other aza-heterocycles, this proceeds via cyclization rather than dehydrogenation of a pre-existing ring. rsc.org Therefore, the development of praseodymium-catalyzed dehydrogenation protocols for dihydroindoles remains a prospective area for future research.

Electrocatalytic Synthesis Methods for Indoles and Dihydroindoles

Electrosynthesis offers a sustainable and powerful alternative to traditional chemical oxidation methods. By using electricity as a "traceless" reagent, these methods can avoid the need for stoichiometric chemical oxidants, reducing waste and improving the environmental profile of the synthesis.

An efficient electrocatalytic method has been developed for the synthesis of 3-substituted and 2,3-disubstituted indoles through the dehydrogenative cyclization of 2-vinylanilides. organic-chemistry.orgacs.orgnih.gov This reaction often employs an organic redox catalyst, such as a phenothiazine (B1677639) derivative, and proceeds without any external chemical oxidants. organic-chemistry.org The process involves the anodic oxidation of the 2-vinylanilide, facilitated by the redox mediator, to generate a radical intermediate that undergoes intramolecular cyclization to form the indole ring. organic-chemistry.org The reaction can be performed under mild conditions and has been shown to be scalable, demonstrating its practical utility. organic-chemistry.orgacs.org

Oxidative Cyclization Reactions of Anilines

The direct oxidative cyclization of substituted anilines provides a straightforward route to the indole and dihydroindole core. These reactions typically involve the formation of a C-N bond through the intramolecular attack of the aniline (B41778) nitrogen onto an unsaturated side chain, often promoted by an external oxidant.

A notable example is the intramolecular oxidative amino-hydroxylation of o-allenyl anilines. nih.govnsf.govacs.org Treatment of carbamate-protected o-allenyl anilines with a strong oxidant like lead(IV) acetate (B1210297) results in a tandem C-N bond formation (allene cyclization) and C-O bond formation to yield functionalized indoles. nih.govacs.org Mechanistic studies suggest a pathway involving an initial dearomatization of the aniline ring, followed by cyclization and rearomatization. nih.govnsf.gov

Another approach involves the oxidative C-H amination of 2-alkenylanilines. nih.govrsc.org N-sulfonyl-protected 2-alkenylanilines can be converted to 2-aryl-N-sulfonyl indoles through a sequence of epoxidation of the alkene, followed by an acid-catalyzed intramolecular cyclization and elimination of water. nih.gov This method is operationally simple, uses common and inexpensive reagents, and is tolerant of many functional groups. nih.gov

Carbonylative Synthesis Strategies for Indole Derivatives

Carbonylative synthesis has emerged as a powerful and versatile method for constructing indole scaffolds, which are precursors to dihydroindoles. beilstein-journals.orgbeilstein-journals.orgdoaj.org These methods often utilize transition-metal catalysts, particularly palladium, to incorporate a carbonyl group, which can be part of the ring structure or a substituent. beilstein-journals.orgacs.org While direct carbonylative synthesis of this compound is not prominently documented, strategies for synthesizing related indole derivatives can be adapted.

One general approach involves the palladium-catalyzed carbonylative cyclization of 2-alkynylanilines. acs.org This method can be tailored to produce various indole derivatives by selecting appropriate reaction partners and additives. For instance, using specific additives like AlCl₃ can direct the reaction towards indole products in high yields. acs.org Another strategy is the carbonylative reduction of organic nitro compounds. Metal-catalyzed reactions using carbon monoxide as a reductant can convert nitroarenes into various nitrogen-containing heterocycles, including indoles. beilstein-journals.org

These carbonylative approaches typically yield indole or oxindole cores. To arrive at the target molecule, these intermediates would require subsequent modification, such as reduction of the indole C2=C3 double bond and the oxindole carbonyl, followed by alkylation and nitration.

| Carbonylative Strategy | Catalyst/Reagents | Precursors | Product Type | Ref. |

| Carbonylative Cyclization | Palladium complexes | 2-Alkynylanilines | Indole derivatives | acs.org |

| Reductive Cyclization | Fe(CO)₅, Ru₃(CO)₁₂, or Rh₆(CO)₁₆ | 2-Nitrostyrene derivatives | Indoles | beilstein-journals.org |

| Carbonylative Cyclization | Palladium catalyst, Mo(CO)₆ | 2-Ethynylanilines, Nitroarenes | Indole-3-carboxamides | rsc.org |

Regioselective and Stereoselective Synthesis

Achieving the desired substitution pattern on the dihydroindole core requires precise control over the introduction of functional groups.

The synthesis of this compound necessitates regioselective introduction of a nitro group at the C5 position of the benzene (B151609) ring and two ethyl groups at the C3 position of the pyrrole (B145914) ring.

Nitro Group Introduction: The nitration of indoles and their derivatives is a classic electrophilic aromatic substitution. The position of nitration is highly dependent on the reaction conditions and the substituents already present on the indole ring. Direct nitration of 3,3-diethy-2,3-dihydro-1H-indole would likely lead to a mixture of products. A more controlled approach involves nitrating an indole precursor at an earlier stage. For instance, starting with 5-nitroindole (B16589) or 5-nitroisatin (B147319) ensures the nitro group is correctly placed from the outset. A modern approach for the regioselective nitration of indoles uses trifluoroacetyl nitrate (B79036) (CF₃COONO₂), generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride, under non-acidic and non-metallic conditions, which can favor nitration at specific positions depending on the substrate. nih.gov

Alkylation: Introducing the gem-diethyl group at the C3 position is often achieved using an oxindole (indolin-2-one) intermediate. The C3 methylene group of the oxindole is acidic and can be deprotonated with a suitable base to form an enolate, which can then undergo sequential alkylation reactions. To obtain the 3,3-diethyl substitution, 5-nitrooxindole could be treated with a base like sodium hydride or lithium diisopropylamide (LDA) followed by reaction with an ethyl halide (e.g., ethyl iodide or bromide). Performing the reaction stepwise allows for the introduction of two different alkyl groups if desired. Subsequent reduction of the C2-carbonyl group of the resulting 3,3-diethyl-5-nitrooxindole would yield the target this compound.

| Step | Strategy | Typical Reagents | Key Intermediate | Ref. |

| Nitration | Electrophilic Aromatic Substitution on precursor | HNO₃/H₂SO₄; CF₃COONO₂ | 5-Nitroindole or 5-Nitrooxindole | nih.gov |

| Dialkylation | Sequential C3-alkylation of oxindole | Base (NaH, LDA), Ethyl Halide (EtI, EtBr) | 3,3-Diethyl-5-nitrooxindole | nih.gov |

| Reduction | Carbonyl reduction | LiAlH₄, BH₃·THF | This compound | nih.gov |

While the target molecule, this compound, is achiral due to the symmetrical substitution at the C3 position, the synthesis of related structural analogs with two different substituents at C3 would create a stereocenter. Therefore, stereochemical control during the formation of the dihydroindole ring (annulation) is a critical aspect of modern synthetic chemistry.

Many synthetic methods for creating substituted indolines can be rendered stereoselective. For example, multicomponent reactions are often employed to construct complex heterocyclic scaffolds like spirooxindoles with high diastereoselectivity. bohrium.com Annulation reactions, such as the [3+2] cycloaddition of indoline-2-thiones with adducts of nitroalkenes, can proceed with complete regioselectivity and can be influenced by chiral catalysts to achieve enantioselectivity. nih.govacs.org

In the context of preparing a chiral 3,3-disubstituted indoline, a key strategy would be the diastereoselective or enantioselective alkylation of a 3-monosubstituted oxindole precursor. The use of chiral auxiliaries or phase-transfer catalysts can induce facial selectivity in the enolate, leading to the preferential formation of one enantiomer upon addition of the second alkyl group. Although not required for the specific target compound, these principles are fundamental in the synthesis of its broader class of structural analogs. rsc.org

Synthetic Route Design and Optimization

The efficient synthesis of this compound relies on a logical synthetic plan and careful optimization of each step.

A retrosynthetic analysis provides a roadmap for the synthesis by breaking down the target molecule into simpler, commercially available starting materials.

A plausible retrosynthetic route for this compound begins by disconnecting the C-N and C-C bonds of the heterocyclic ring. The most logical disconnections are at the C2-carbonyl reduction step and the C3-alkylation steps.

Target: this compound.

Functional Group Interconversion (FGI): The dihydroindole can be obtained from the reduction of the corresponding oxindole, 3,3-diethyl-5-nitroindolin-2-one . This simplifies the target to a more synthetically accessible intermediate.

C-C Disconnection: The two ethyl groups at the C3 position can be disconnected. This points to a sequential alkylation of a 5-nitroindolin-2-one (5-nitrooxindole) precursor using an ethyl halide.

C-N/C-C Disconnection: The 5-nitrooxindole itself can be synthesized through various methods, often involving the cyclization of a substituted aniline derivative. For example, it can be derived from a (2-amino-5-nitrophenyl)acetic acid derivative or through the Sandmeyer isatin (B1672199) synthesis starting from 4-nitroaniline .

This analysis suggests a forward synthesis commencing with a readily available nitro-substituted aniline, converting it to 5-nitrooxindole, followed by gem-diethyl-alkylation at the C3 position, and concluding with the reduction of the amide carbonyl to furnish the final dihydroindole product.

Alkylation Step: The dialkylation of 5-nitrooxindole is a critical step. Optimization would involve screening different bases (e.g., NaH, K₂CO₃, LDA), solvents (e.g., THF, DMF), and temperatures to maximize the yield of the desired 3,3-diethyl product while minimizing side reactions like O-alkylation or incomplete alkylation. The choice of ethylating agent (EtI vs. EtBr) can also influence reaction rates and yields.

Reduction Step: The reduction of the C2-carbonyl in 3,3-diethyl-5-nitrooxindole must be performed chemoselectively to avoid reduction of the nitro group. Strong reducing agents like LiAlH₄ might affect the nitro group. Milder and more selective reducing agents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or careful control of reaction conditions (e.g., temperature, stoichiometry of the reducing agent), would be necessary. nih.gov Optimization would involve screening various reducing agents and conditions to achieve high conversion to the dihydroindole without compromising the nitro functionality.

Purification: Each intermediate and the final product would require purification, typically through column chromatography or recrystallization. Developing optimal purification protocols is key to obtaining the compound with high purity. The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and minimize the formation of byproducts.

Reactivity and Chemical Transformations of 3,3 Diethyl 5 Nitro 2,3 Dihydro 1h Indole

Reactions Involving the Nitro Group

The presence of the nitro group on the benzene (B151609) ring significantly influences the molecule's reactivity, making it a key site for chemical transformations.

The reduction of an aromatic nitro group to an amino group is a fundamental and widely utilized transformation in organic synthesis. This conversion is particularly important in the chemistry of nitroindoles and their derivatives, as it opens up pathways to a variety of functionalized indole (B1671886) compounds.

The reduction of 5-nitroindoles or 5-nitroindolines to their corresponding 5-amino derivatives can be achieved through several methods, with catalytic hydrogenation being one of the most common and efficient. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of a hydrogen source. uctm.edu The reaction is generally carried out under mild conditions and provides high yields of the desired amine. For instance, the hydrogenation of various substituted indoles to their corresponding indolines has been successfully demonstrated using a Pt/C catalyst in water, highlighting an environmentally friendly approach. nih.gov

The general scheme for the reduction of the nitro group in a 5-nitroindoline (B147364) derivative is depicted below:

Table 1: Common Catalysts for Nitro Group Reduction

| Catalyst | Hydrogen Source | Solvent |

|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Ethanol (B145695), Methanol, Ethyl acetate (B1210297) |

| Platinum on Carbon (Pt/C) | Hydrogen gas (H₂) | Water, Acetic acid |

The resulting 5-amino-3,3-diethyl-2,3-dihydro-1H-indole is a versatile intermediate that can undergo a range of further chemical modifications, such as diazotization followed by substitution, acylation, or alkylation of the newly formed amino group.

The strongly electron-withdrawing nature of the nitro group activates the aromatic ring of 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole towards nucleophilic aromatic substitution (SNAr). youtube.com In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group, or in some cases a hydrogen atom, leading to its displacement. The nitro group effectively stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com

For SNAr to occur, there must typically be a good leaving group, such as a halide, positioned ortho or para to the nitro group. In the case of this compound, if a suitable leaving group were present at the C4 or C6 position, the molecule would be susceptible to attack by various nucleophiles. Nucleophiles such as alkoxides, thiolates, and amines can be employed in these reactions. beilstein-journals.org

Theoretical and experimental studies have shown that nucleophilic addition to nitroaromatic rings can occur even in the absence of a leaving group, although this is generally a reversible process. researchgate.netnih.gov The rate-limiting step in SNAr reactions is typically the initial attack of the nucleophile to form the stabilized intermediate. nih.gov The presence of multiple electron-withdrawing groups further enhances the reactivity of the aromatic ring towards nucleophilic attack. libretexts.org

Transformations at the Dihydroindole Nitrogen (N1)

The nitrogen atom of the dihydroindole ring is a key site for functionalization, allowing for the introduction of various substituents that can modulate the molecule's properties.

The nitrogen atom (N1) of the dihydroindole ring in this compound can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents at the nitrogen atom.

N-Alkylation involves the reaction of the dihydroindole with an alkylating agent, such as an alkyl halide or a sulfonate, in the presence of a base. The base deprotonates the nitrogen, increasing its nucleophilicity and facilitating the substitution reaction. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). juniperpublishers.com

N-Acylation introduces an acyl group to the nitrogen atom and is typically carried out using an acylating agent like an acyl chloride or an acid anhydride. nih.gov The reaction often proceeds in the presence of a base to neutralize the acid byproduct. Thioesters have also been reported as a stable and chemoselective acyl source for the N-acylation of indoles. nih.govbeilstein-journals.org

Table 2: Reagents for N-Alkylation and N-Acylation

| Reaction | Reagent | Base |

|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | NaH, K₂CO₃, Cs₂CO₃ |

These reactions provide a straightforward method for modifying the electronic and steric properties of the dihydroindole system.

In a synthetic sequence, the nitrogen atom of the dihydroindole may be protected with a specific group that can be later removed. The choice of the deprotection strategy depends on the nature of the protecting group.

For instance, if the nitrogen is protected with a tert-butoxycarbonyl (Boc) group, deprotection is commonly achieved under acidic conditions, for example, using trifluoroacetic acid (TFA). mdpi.com The Boc group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its ease of removal. researchgate.net

Another common protecting group is the pivaloyl group. The removal of a pivaloyl group from an indole nitrogen can be challenging but has been achieved using strong bases like lithium diisopropylamide (LDA). mdpi.orgsciforum.net Enzymatic deprotection methods have also been explored for certain protecting groups, offering mild and selective reaction conditions. nih.gov

The selection of an appropriate protecting group and its subsequent removal are crucial steps in the multi-step synthesis of complex molecules containing the dihydroindole scaffold.

Reactions at the C2 and C3 Positions

The C2 and C3 positions of the 2,3-dihydro-1H-indole ring system are also sites for potential chemical transformations, although the presence of two ethyl groups at the C3 position in this compound significantly influences its reactivity at this center.

Given that the C3 position is a quaternary carbon, it is sterically hindered and not susceptible to reactions that typically occur at an unsubstituted or monosubstituted C3 position of an indole or indoline (B122111), such as electrophilic substitution. researchgate.netrsc.org

However, the C2 position, being a methylene (B1212753) group (CH₂), presents opportunities for functionalization. While direct C-H functionalization of indolines at the C2 position can be challenging, various methods have been developed for related systems. For instance, palladium-catalyzed reactions have been employed for the dual functionalization of indoles at the C2 and C3 positions. researchgate.net The synthesis of 2,2-disubstituted indolin-3-ones has been achieved via enolonium species, indicating that the C2 position can be a site of reaction under specific conditions. acs.org

Furthermore, the development of palladium-norbornene cooperative catalysis has enabled the synthesis of 3,3-disubstituted indolines through a four-component reaction, which could potentially be adapted for further functionalization if a suitable precursor is used. nih.gov The reactivity at the C2 position would likely involve radical or organometallic intermediates, allowing for the introduction of new substituents.

Reactivity of the C3 Position with Electron-Rich Species

The C3 position of the indole nucleus is typically highly nucleophilic. However, in this compound, this position is a quaternary carbon, rendering it sterically hindered and saturated. Consequently, it is not susceptible to direct attack by electron-rich species in the same manner as an unsubstituted indole. The typical dearomatization strategies that involve the addition of nucleophiles to the C2 or C3 position of indoles are not applicable here, as the pyrrole (B145914) ring is already in a reduced (dihydro) state. nih.gov

Functionalization and Derivatization at the Diethyl Substituents

Functionalization of the diethyl groups at the C3 position represents a significant synthetic challenge due to the strength of the aliphatic C-H bonds. Directing chemical reactivity to these substituents would likely require advanced synthetic methods such as C-H activation or radical-based processes.

Selective oxidation of alkyl groups on an indole core has been reported under specific conditions. For instance, copper-catalyzed oxidation using nitroso reagents can achieve C-H oxygenation or amination at the alkyl substituents of C2,C3-dialkyl-substituted indoles. nih.gov By analogy, it is plausible that similar methodologies could be adapted to introduce hydroxyl or amino functionalities onto the terminal carbons of the ethyl groups of this compound.

Another potential avenue is free-radical halogenation. Using a radical initiator like azobisisobutyronitrile (AIBN) with a halogen source such as N-bromosuccinimide (NBS), it might be possible to selectively halogenate the methylene (-CH2-) or methyl (-CH3) positions of the ethyl groups, creating a handle for further nucleophilic substitution. However, controlling the regioselectivity of such a reaction would be challenging.

Table 1: Potential C-H Functionalization Reactions at the Diethyl Substituents

| Reaction Type | Potential Reagents | Predicted Outcome |

|---|---|---|

| C-H Oxidation | Cu(I) catalyst, Acyl Nitroso Reagent | Hydroxylation or Amination at the ethyl groups |

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | Bromination at the ethyl groups |

Ring-Opening and Recyclization Reactions of Related Indole/Dihydroindole Systems

The dihydroindole (indoline) ring is generally stable but can undergo ring-opening under specific, often harsh, reaction conditions. For instance, studies on related oxindole (B195798) systems have shown that the N-C2 bond can be cleaved in the presence of certain reagents. A "borrowing hydrogen" process with N-alkyl amino alcohols has been shown to induce a facile oxindole ring-opening to form α-aryl-lactams. researchgate.net

While this compound is not an oxindole, it is conceivable that under strong reductive conditions (e.g., Birch reduction) or certain transition-metal-catalyzed processes, the heterocyclic ring could be opened. For example, cleavage of the C2-N1 bond could lead to a functionalized 2-aminoethyl benzene derivative. Subsequent reactions could then be employed to recyclize the intermediate into a different heterocyclic system, offering a pathway to novel molecular scaffolds.

Reactions of the Aromatic Ring System (C4-C7)

The reactivity of the benzene portion of the molecule is dictated by the electronic effects of its substituents: the N1-alkylamino moiety and the C5-nitro group.

Electrophilic Aromatic Substitution Patterns and Direct Functionalization

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. researchgate.net The directing effects of the substituents on the benzene ring of this compound are well-established.

The N1-alkylamino group is a powerful activating group and an ortho, para-director. It strongly directs incoming electrophiles to the C5 and C7 positions.

The C5-nitro group is a strong deactivating group and a meta-director. It directs incoming electrophiles to the C7 position.

Both groups cooperatively direct incoming electrophiles to the C7 position . The C5 position is already substituted, and the C6 position is meta to the activating amino group and ortho to the deactivating nitro group, making it less favorable. Therefore, electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts alkylation/acylation are expected to occur with high regioselectivity at the C7 position. nih.gov

Direct C-H functionalization using transition metal catalysis offers routes to other isomers, but these methods often require a specific directing group to achieve regioselectivity for positions like C4 or C6. rsc.org

Halogenation Reactions of Related Dihydroindoles

Halogenation of the aromatic ring is a type of electrophilic aromatic substitution and is therefore expected to follow the directing effects described above. The introduction of a halogen atom onto the aromatic ring provides a valuable synthetic handle for further cross-coupling reactions. rsc.org Based on the substituent effects, halogenation of this compound is predicted to occur selectively at the C7 position.

Table 2: Predicted Outcome of Electrophilic Halogenation

| Reagent | Reaction Type | Predicted Major Product |

|---|---|---|

| Br2, FeBr3 | Bromination | 7-Bromo-3,3-diethyl-5-nitro-2,3-dihydro-1H-indole |

| N-Chlorosuccinimide (NCS) | Chlorination | 7-Chloro-3,3-diethyl-5-nitro-2,3-dihydro-1H-indole |

Catalytic Reactions Involving this compound as a Substrate or Ligand Precursor

The functional groups within the molecule allow it to serve as a versatile substrate in various catalytic reactions, most notably in catalytic hydrogenation.

As a Substrate: The most prominent reaction for this substrate is the catalytic hydrogenation of the C5-nitro group. This transformation is a standard and highly efficient method for the synthesis of anilines. Using common heterogeneous catalysts, the nitro group can be selectively reduced to a primary amine.

Table 3: Representative Catalytic Hydrogenation of Nitro Groups

| Catalyst | Hydrogen Source | Typical Conditions | Predicted Product |

|---|---|---|---|

| Pd/C (5-10%) | H2 gas (1-5 atm) | Methanol or Ethanol, RT | 5-Amino-3,3-diethyl-2,3-dihydro-1H-indole |

| Raney Ni | H2 gas or Hydrazine (B178648) | Ethanol, RT to 50°C | 5-Amino-3,3-diethyl-2,3-dihydro-1H-indole |

Under more forcing conditions (higher pressure and temperature), catalytic hydrogenation can also reduce the aromatic ring. For instance, studies on 2,3-dimethylindole (B146702) have shown that complete hydrogenation of the molecule to form octahydroindole derivatives is possible over a Ru/Al2O3 catalyst. nih.gov A similar transformation could potentially convert this compound (after reduction of the nitro group) into the corresponding 3,3-diethyloctahydroindole.

As a Ligand Precursor: Following the reduction of the nitro group to an amine, the resulting product, 5-Amino-3,3-diethyl-2,3-dihydro-1H-indole, possesses two nitrogen atoms (N1 and the N5-amino group) that can act as Lewis bases. This diamine structure makes it a potential bidentate ligand for coordinating with transition metals. Such ligands are crucial in the field of catalysis. For example, palladium-catalyzed C-N cross-coupling reactions are widely used to synthesize complex amines and are reliant on sophisticated ligand systems to function effectively. The dihydroindole-based diamine could chelate to metals like palladium, rhodium, or copper, potentially forming novel catalysts for a range of organic transformations.

Advanced Spectroscopic Characterization Techniques for 3,3 Diethyl 5 Nitro 2,3 Dihydro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution ¹H NMR Spectral Analysis and Proton Signal Assignments

The ¹H NMR spectrum of 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the dihydroindole core, and the protons of the two ethyl groups.

The aromatic region would likely show three signals for the protons on the benzene (B151609) ring. The nitro group at the C-5 position strongly influences the chemical shifts of these protons. The proton at C-4, being ortho to the nitro group, is expected to be the most deshielded, appearing as a doublet of doublets. The proton at C-6, also influenced by the adjacent nitro group, would likely appear as a doublet of doublets at a slightly lower chemical shift. The proton at C-7 would be the least deshielded of the aromatic protons and is expected to appear as a doublet.

The dihydroindole core would show a singlet for the N-H proton, the chemical shift of which can be influenced by solvent and concentration. The methylene (B1212753) protons at C-2 would likely appear as a singlet.

The two ethyl groups at the C-3 position are diastereotopic and therefore expected to be non-equivalent. This would result in two separate sets of signals for the methylene and methyl protons. Each methylene group would likely appear as a quartet, and each methyl group as a triplet.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-4 | 8.0 - 8.2 | dd |

| H-6 | 7.8 - 8.0 | dd |

| H-7 | 6.8 - 7.0 | d |

| N-H | 4.0 - 5.0 | s |

| H-2 | 3.5 - 3.7 | s |

| -CH₂- (Ethyl) | 1.8 - 2.0 | q |

| -CH₃ (Ethyl) | 0.8 - 1.0 | t |

High-Resolution ¹³C NMR Spectral Analysis and Carbon Signal Assignments

The ¹³C NMR spectrum of this compound would provide valuable information about the carbon framework of the molecule. The aromatic region is expected to show six distinct signals for the carbons of the benzene ring. The carbon atom C-5, directly attached to the electron-withdrawing nitro group, would be significantly deshielded. The other aromatic carbons would also show shifts influenced by the nitro group and the dihydroindole ring.

The dihydroindole core would exhibit signals for C-2, C-3, C-3a, and C-7a. The quaternary carbon C-3, substituted with two ethyl groups, would have a characteristic chemical shift. The methylene carbon C-2 would appear in the aliphatic region.

The ethyl groups would show two signals: one for the methylene carbons and one for the methyl carbons.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-5 | 140 - 145 |

| C-7a | 150 - 155 |

| C-3a | 130 - 135 |

| C-4 | 125 - 130 |

| C-6 | 115 - 120 |

| C-7 | 105 - 110 |

| C-2 | 55 - 60 |

| C-3 | 45 - 50 |

| -CH₂- (Ethyl) | 30 - 35 |

| -CH₃ (Ethyl) | 8 - 12 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons H-4, H-6, and H-7, confirming their positions on the benzene ring. It would also show correlations between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of the carbon signals for the aromatic CH groups, the C-2 methylene group, and the ethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This technique would be crucial for assigning the quaternary carbons, such as C-3, C-3a, C-5, and C-7a. For example, correlations between the methyl protons of the ethyl groups and the quaternary carbon C-3 would confirm the attachment of the ethyl groups.

Comparison of Experimental and Computationally Simulated NMR Spectra

In modern structural elucidation, the comparison of experimentally obtained NMR spectra with computationally simulated spectra has become a valuable tool. github.io Computational methods, such as Density Functional Theory (DFT), can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. rsc.org

The process typically involves:

Generating a 3D model of the molecule.

Performing a conformational analysis to identify the most stable conformer(s).

Calculating the NMR shielding constants for each nucleus using a suitable level of theory and basis set.

Converting the shielding constants to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Discrepancies between the experimental and simulated spectra can provide insights into conformational preferences, solvent effects, or even suggest a revision of the proposed structure. For this compound, a good correlation between the predicted chemical shifts (as outlined in the tables above) and computationally simulated spectra would provide strong evidence for the proposed structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-N, and N-O functional groups. chemicalbook.com

Analysis of Characteristic Absorption Bands for Key Functional Groups (N-H, C-N, N-O)

N-H Stretching: The N-H bond of the secondary amine in the dihydroindole ring is expected to give rise to a moderate absorption band in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

C-N Stretching: The stretching vibration of the C-N bond in the dihydroindole ring is expected to appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

N-O Stretching (Nitro Group): The nitro group will exhibit two characteristic and strong absorption bands. The asymmetric stretching vibration is expected in the range of 1500-1570 cm⁻¹, while the symmetric stretching vibration is anticipated in the range of 1300-1370 cm⁻¹. These strong absorptions are a clear indication of the presence of the nitro functional group. nih.gov

Predicted IR Absorption Bands for this compound

Vibrational Mode Analysis and Band Assignments

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. A detailed analysis of these bands allows for the confirmation of its key structural features, including the dihydroindole core, the diethyl substituents, and the nitro group. jmaterenvironsci.com

The primary vibrational modes for this compound can be assigned to specific regions of the infrared spectrum:

N-H and C-H Stretching Region (3500-2850 cm⁻¹): The secondary amine (N-H) in the dihydroindole ring typically exhibits a stretching vibration in the region of 3300-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the benzene ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the two ethyl groups will produce strong absorptions in the 2850-3000 cm⁻¹ range. libretexts.org

Aromatic and Nitro Group Region (1650-1300 cm⁻¹): The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. researchgate.net The nitro (NO₂) group is characterized by two distinct and strong stretching vibrations: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. jmaterenvironsci.com These bands are a definitive indicator of the nitro-substitution on the aromatic ring.

Fingerprint Region (Below 1300 cm⁻¹): This region contains a complex series of absorptions corresponding to C-N stretching, C-H bending, and other skeletal vibrations. libretexts.org The C-N stretching of the aromatic amine is typically observed in the 1250-1360 cm⁻¹ range. Bending vibrations for the CH₂ and CH₃ groups of the diethyl substituents also appear here, providing further structural confirmation. derpharmachemica.com

A summary of the expected vibrational band assignments is presented in the table below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |

| Asymmetric & Symmetric C-H Stretch | -CH₂, -CH₃ (Ethyl) | 2850 - 3000 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1570 | Strong |

| Symmetric NO₂ Stretch | Nitro Group | 1300 - 1370 | Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1360 | Medium |

| C-H Bend | -CH₂, -CH₃ (Ethyl) | 1350 - 1470 | Variable |

Comparison of Experimental and Computationally Simulated IR Spectra

To enhance the accuracy of vibrational assignments, experimental Fourier-Transform Infrared (FTIR) spectra are often compared with computationally simulated spectra. mdpi.com This comparison helps to resolve ambiguities in complex spectral regions and provides a deeper understanding of the molecule's vibrational dynamics. nih.gov

Theoretical spectra are typically generated using quantum chemical calculations, most commonly through Density Functional Theory (DFT) methods, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)). nih.gov The computational approach first optimizes the molecular geometry to its lowest energy state and then calculates the harmonic vibrational frequencies. mdpi.com

The comparison process involves several key steps:

Recording the Experimental Spectrum: A high-resolution FTIR spectrum of a pure sample of this compound is recorded.

Computational Simulation: A theoretical IR spectrum is calculated using DFT. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically corrected using a scaling factor. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without causing significant fragmentation. For this compound (molecular formula: C₁₂H₁₆N₂O₂), ESI-MS in positive ion mode would typically result in the formation of a protonated molecule, [M+H]⁺.

The molecular weight of the compound is calculated as follows:

Carbon (C): 12 atoms × 12.011 u = 144.132 u

Hydrogen (H): 16 atoms × 1.008 u = 16.128 u

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Nominal Molecular Weight (M): 220 u

Average Molecular Weight: 220.262 u

In an ESI-MS spectrum, the most prominent peak would be expected at an m/z value corresponding to [M+H]⁺, which would be approximately 221. This peak directly confirms the molecular weight of the compound. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact mass of an ion, which in turn enables the unambiguous confirmation of its elemental formula, distinguishing it from other compounds with the same nominal mass. researchgate.netresearchgate.net

For this compound, the exact mass of the neutral molecule (C₁₂H₁₆N₂O₂) is calculated using the masses of the most abundant isotopes:

¹²C: 12 × 12.000000 u = 144.000000 u

¹H: 16 × 1.007825 u = 16.125200 u

¹⁴N: 2 × 14.003074 u = 28.006148 u

¹⁶O: 2 × 15.994915 u = 31.989830 u

Monoisotopic (Exact) Mass: 220.121178 u

The expected exact mass for the protonated molecule [M+H]⁺ (C₁₂H₁₇N₂O₂⁺) would be 221.128953 u . The experimental detection of this ion at this precise m/z value by HRMS would definitively confirm the elemental composition of C₁₂H₁₆N₂O₂. rsc.org

Fragmentation Pattern Analysis for Structural Connectivity

In addition to molecular weight determination, mass spectrometry, particularly when coupled with fragmentation techniques (e.g., MS/MS or electron ionization), provides valuable information about the molecule's structural connectivity. nih.gov The fragmentation pattern of the molecular ion reveals characteristic neutral losses and daughter ions that correspond to the weaker bonds and stable substructures within the molecule. tsijournals.com

For this compound, key fragmentation pathways would likely include:

Loss of the Nitro Group: A common fragmentation for aromatic nitro compounds is the loss of NO₂ (46 u) or NO (30 u) followed by O (16 u). miamioh.edu

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the ring can occur.

Loss of Ethyl Groups: The loss of an ethyl radical (•C₂H₅, 29 u) or ethene (C₂H₄, 28 u) via McLafferty rearrangement from the C3 position is a highly probable pathway. arkat-usa.org The loss of a methyl radical (•CH₃, 15 u) from an ethyl group is also possible.

A plausible fragmentation pattern is summarized in the table below.

| Ion/Fragment Description | Proposed Formula | Expected m/z |

| [M+H]⁺ (Protonated Molecule) | [C₁₂H₁₇N₂O₂]⁺ | 221 |

| [M-NO₂]⁺ | [C₁₂H₁₆N]⁺ | 174 |

| [M+H-C₂H₅]⁺ | [C₁₀H₁₂N₂O₂]⁺ | 192 |

| [M+H-C₂H₄]⁺ | [C₁₀H₁₃N₂O₂]⁺ | 193 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within a molecule. nih.gov

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the nitro-substituted aromatic ring system. The indole (B1671886) nucleus itself is a strong chromophore. researchgate.net The presence of the nitro group (a powerful chromophore and auxochrome) conjugated with the benzene ring is expected to cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted dihydroindole parent structure. nih.gov

The expected electronic transitions include:

π → π* Transitions: These high-energy transitions are characteristic of aromatic systems and are responsible for strong absorption bands, typically in the 250-300 nm range for substituted indoles. umaine.edu

n → π* Transitions: The nitro group has non-bonding electrons (n) on its oxygen atoms. The n → π* transition is of lower energy and results in a weaker absorption band at a longer wavelength, potentially extending into the visible region, which could impart a yellowish color to the compound. nih.gov

The specific λₘₐₓ (wavelength of maximum absorbance) values would be influenced by the solvent polarity, but the spectrum is expected to show characteristic strong absorptions in the UV region and potentially a weaker shoulder at the edge of the visible region due to the conjugated nitroaromatic system.

X-ray Crystallography and Single Crystal Diffraction Analysis

No published crystal structure data was found for this compound. This analysis is crucial for definitively determining the three-dimensional arrangement of atoms in the solid state.

Determination of Solid-State Molecular Conformation and Geometry

Information on the precise bond lengths, bond angles, and torsional angles that define the molecular conformation and geometry of this compound is unavailable without experimental single crystal X-ray diffraction data.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking) in Crystal Packing

A detailed analysis of the intermolecular forces, such as hydrogen bonding and π-stacking interactions, that govern the packing of molecules in a crystal lattice cannot be conducted without the experimentally determined crystal structure.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. As no crystallographic information file (CIF) is available for this compound, this analysis, including the generation of d_norm maps and 2D fingerprint plots to detail the percentage contributions of different intermolecular contacts, cannot be performed.

Elemental Analysis for Empirical Formula Validation

While the empirical formula for this compound is C₁₂H₁₆N₂O₂, specific experimental data from elemental analysis (typically reporting the weight percentages of Carbon, Hydrogen, and Nitrogen) to validate this formula could not be located in published research. Such analysis is a fundamental technique for confirming the purity and composition of a synthesized compound.

Computational and Theoretical Investigations of 3,3 Diethyl 5 Nitro 2,3 Dihydro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound like 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole at the atomic level. These computational methods allow for the prediction of various chemical and physical behaviors without the need for empirical measurement.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. ufms.brresearchgate.net This approach is centered on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. mdpi.com This calculation minimizes the energy of the molecule to predict its equilibrium geometry, including bond lengths, bond angles, and dihedral angles.

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals for Optimal Accuracy

The accuracy of DFT calculations is highly dependent on the choice of two key components: the basis set and the exchange-correlation functional.

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger and more complex basis sets provide a more accurate description of the electron distribution but require more computational resources. A common choice for organic molecules like the one is a Pople-style basis set, such as 6-311++G(d,p). ufms.br The "++" indicates the inclusion of diffuse functions to better describe weakly bound electrons, while "(d,p)" signifies the addition of polarization functions to allow for more flexibility in the orbital shapes.

The exchange-correlation functional is an approximation of the complex electron-electron interactions. There is a wide variety of functionals available, each with its own strengths and weaknesses. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides a good balance of accuracy and computational cost for many organic systems. ufms.brresearchgate.net The selection of both the basis set and the functional is a critical step in ensuring the reliability of the computational results.

Electronic Properties and Chemical Reactivity Analysis

The electronic properties derived from quantum chemical calculations provide deep insights into the chemical behavior and reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Orbital Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to act as a nucleophile.

LUMO: This is the lowest energy orbital that can accept electrons. A lower LUMO energy suggests a greater propensity to act as an electrophile.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for predicting the chemical reactivity and stability of a molecule. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. uobaghdad.edu.iq Conversely, a small energy gap suggests that the molecule is more reactive. The spatial distribution of the HOMO and LUMO is also analyzed to identify the specific regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

Molecular Electrostatic Potential (MEP) Surface Analysis for Identifying Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. ufms.br It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the charge distribution.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. For this compound, these would likely be centered around the oxygen atoms of the nitro group.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack.

Green regions denote areas of neutral potential.

By analyzing the MEP surface, one can identify the most probable sites for both electrophilic and nucleophilic reactions, providing valuable information about the molecule's intermolecular interactions.

Global Reactivity Descriptors (Electrophilicity Index, Chemical Hardness, Chemical Softness)

Chemical Hardness (η): This is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap: η = (E_LUMO - E_HOMO) / 2. A molecule with a large chemical hardness is less reactive.

Chemical Softness (S): This is the reciprocal of chemical hardness (S = 1/η) and indicates the ease with which a molecule's electron cloud can be polarized. A softer molecule is generally more reactive.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and chemical hardness (η). A higher electrophilicity index indicates a stronger electrophile.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Charge Transfer and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized picture of bonding and allows for the quantification of intramolecular charge transfer (ICT) and donor-acceptor interactions.

In the case of this compound, the NBO analysis would be expected to reveal significant electronic interactions. The dihydro-indole ring, particularly the nitrogen atom, can act as an electron donor, while the nitro group is a potent electron acceptor. This donor-acceptor relationship is anticipated to result in a substantial intramolecular charge transfer, which can be quantified by examining the stabilization energies (E(2)) associated with the delocalization of electron density from the donor NBOs to the acceptor NBOs.

Illustrative NBO Interaction Table for a Nitroaromatic System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N) of Indoline (B122111) | π*(N-O) of Nitro | High | Lone Pair -> Antibonding π |

| π(C=C) of Benzene (B151609) Ring | π*(N-O) of Nitro | Moderate | π -> Antibonding π |

Note: The values in this table are illustrative and represent the types of interactions expected. Actual values would require specific quantum chemical calculations for this compound.

Mulliken Charge Distribution Analysis and Atomic Charge Calculations

Mulliken charge distribution analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, providing an estimate of the partial atomic charges. wikipedia.org This analysis is instrumental in understanding the electrostatic potential of a molecule and predicting its reactivity.